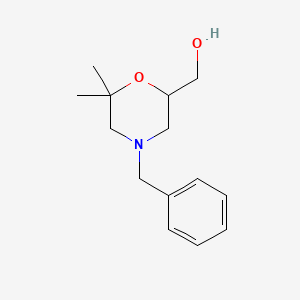
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Overview
Description
“(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” is a chemical compound with the CAS Number: 1416445-20-9 . It has a molecular weight of 235.33 and its molecular formula is C14H21NO2 . The compound is typically a colorless to yellow liquid .
Physical And Chemical Properties Analysis
“(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” is a colorless to yellow liquid . It has a molecular weight of 235.33 and its molecular formula is C14H21NO2 . The compound is stored at room temperature .Scientific Research Applications
Clathrate Formation and Host-Guest Interactions
Research has shown that certain compounds similar to (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have been used in the study of clathrate formation and host-guest interactions. Specifically, studies involving (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone have highlighted the role of edge-to-face interaction between aromatic rings in the formation of inclusion complexes with benzene, as well as in host-host interactions. These interactions are crucial for understanding the molecular basis of clathrate formation and have implications for the design of new materials and molecular recognition systems (Eto et al., 2011).
Catalysis and Asymmetric Reactions
Compounds structurally related to (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have been synthesized and used as ligands in catalytic asymmetric reactions. For instance, chiral Pt(II)/Pd(II) pincer complexes have been developed for catalytic asymmetric aldol and silylcyanation reactions. These complexes demonstrate the potential of such compounds in facilitating stereoselective synthesis, which is a fundamental aspect of producing enantiomerically pure pharmaceuticals and chemicals (Yoon et al., 2006).
Lipid Dynamics and Membrane Studies
Moreover, methanol, a solvent closely related to the compound , has been studied for its impact on lipid dynamics, particularly in the acceleration of DMPC flip-flop and transfer. These findings are relevant for understanding the effects of solvents on membrane structures and functions, which has implications for biological and pharmaceutical research (Nguyen et al., 2019).
Synthesis of Pharmaceutical Intermediates
The compound has been involved in the practical synthesis of pharmaceutical intermediates, demonstrating its utility in the production of new investigational drug candidates. The development of efficient synthesis methods for such compounds is crucial for advancing drug discovery and development processes (Kopach et al., 2009).
Safety and Hazards
The safety information for “(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
properties
IUPAC Name |
(4-benzyl-6,6-dimethylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)
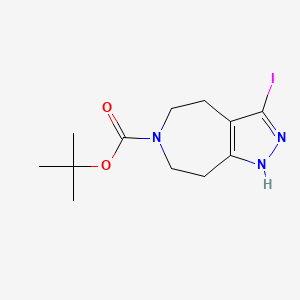
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)
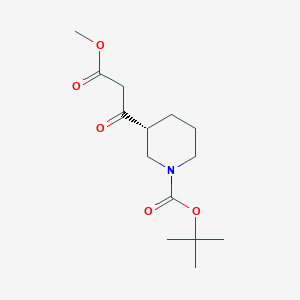
![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)
![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)
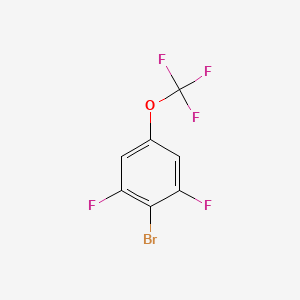
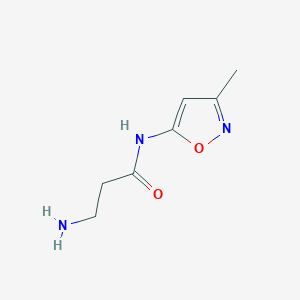
![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)